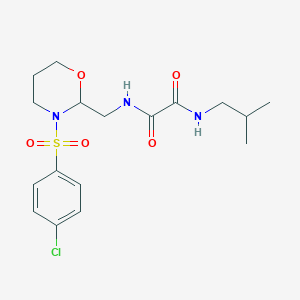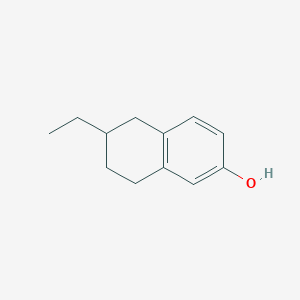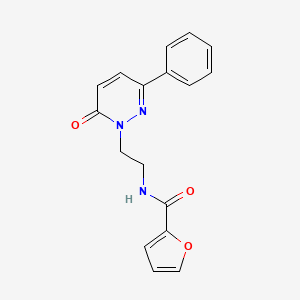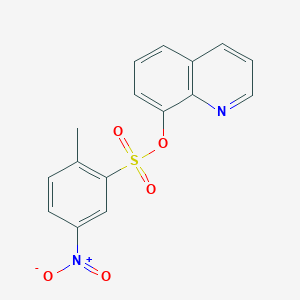
1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as DT-13, is a synthetic compound that has been the subject of much scientific research in recent years. DT-13 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Applications De Recherche Scientifique
Corrosion Inhibition
One application involves the use of Schiff base compounds derived from similar structures in corrosion inhibition. For example, studies have shown that certain Schiff base compounds can significantly retard the corrosion rate of steel in acidic solutions, highlighting their potential as effective corrosion inhibitors in industrial applications (Emregül & Hayvalı, 2006).
Hydrogel Formation
Another application is in the field of hydrogel formation, where certain urea compounds have been found to form hydrogels in acidic conditions. These hydrogels' rheology and morphology can be tuned by the identity of the anion, showing potential for creating materials with specific physical properties (Lloyd & Steed, 2011).
Diverse Chemical Library Generation
Furthermore, compounds containing the dimethylamino group have been utilized as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. This demonstrates their utility in expanding the chemical space for drug discovery and material science applications (Roman, 2013).
Synthesis of Cytotoxic Compounds
In pharmacology, derivatives of 1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea have been synthesized and evaluated for cytotoxic activity. For instance, new heterocyclic compounds bearing the dimethylamino phenyl substituent have shown promising cytotoxic activity against cancer cell lines, indicating their potential in cancer therapy (Mansour et al., 2020).
Molecular Self-Assembly
The capability of certain heterocyclic ureas to undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes has been explored. This property is utilized in designing self-assembling materials, which can mimic biological processes and find applications in nanotechnology and materials science (Corbin et al., 2001).
Propriétés
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-19(2)14-5-3-12(4-6-14)15(20)11-17-16(21)18-13-7-9-22-10-8-13/h3-6,13,15,20H,7-11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJMOAWHSFFDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)
![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2881724.png)
![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2881726.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)
